REACTION_CXSMILES
|
N[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[ClH:14]>O>[Br:9][C:5]1[C:6]([CH3:8])=[N:7][C:2]([Cl:14])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
239 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=N1)C)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between −5 and 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The reaction was then poured onto ice and 5N NaOH (1.7 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with EtOAc (3 L and 2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel with 100% methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[ClH:14]>O>[Br:9][C:5]1[C:6]([CH3:8])=[N:7][C:2]([Cl:14])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
239 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=N1)C)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between −5 and 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The reaction was then poured onto ice and 5N NaOH (1.7 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with EtOAc (3 L and 2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel with 100% methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |